molecular formula C18H23NO2 B1385633 3-Ethoxy-N-[2-(4-ethylphenoxy)ethyl]aniline CAS No. 1040685-29-7

3-Ethoxy-N-[2-(4-ethylphenoxy)ethyl]aniline

Cat. No.: B1385633
CAS No.: 1040685-29-7
M. Wt: 285.4 g/mol
InChI Key: VGFWWSNOJUSBLQ-UHFFFAOYSA-N
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Description

3-Ethoxy-N-[2-(4-ethylphenoxy)ethyl]aniline is a substituted aniline derivative featuring an ethoxy group at the 3-position of the benzene ring and a 2-(4-ethylphenoxy)ethyl substituent on the nitrogen atom. Its molecular formula is C₁₈H₂₃NO₂, with a molecular weight of 285.38 g/mol.

Properties

IUPAC Name

3-ethoxy-N-[2-(4-ethylphenoxy)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-3-15-8-10-17(11-9-15)21-13-12-19-16-6-5-7-18(14-16)20-4-2/h5-11,14,19H,3-4,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFWWSNOJUSBLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCNC2=CC(=CC=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-N-[2-(4-ethylphenoxy)ethyl]aniline typically involves the reaction of 3-ethoxyaniline with 2-(4-ethylphenoxy)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-N-[2-(4-ethylphenoxy)ethyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry

3-Ethoxy-N-[2-(4-ethylphenoxy)ethyl]aniline is investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.

  • Case Study : A study explored the compound's efficacy in inhibiting specific enzymes related to cancer progression. The results indicated that modifications to the ethoxy and phenoxy groups could enhance its inhibitory activity against target enzymes.

Biochemical Research

The compound is utilized in proteomics research, where it serves as a biochemical tool to study protein interactions and functions.

  • Application Example : In one study, researchers used this compound to label proteins in cell lysates, facilitating the identification of post-translational modifications through mass spectrometry.

Materials Science

Due to its unique chemical structure, this compound is also explored for applications in materials science, particularly in the development of polymers and coatings.

  • Research Insight : A recent investigation focused on synthesizing polymer blends incorporating this aniline derivative, which demonstrated improved thermal stability and mechanical properties compared to traditional polymers.

Table 1: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential drug candidate for enzyme inhibitionEnhanced activity with structural modifications
Biochemical ResearchTool for proteomics studiesEffective labeling of proteins for mass spectrometry
Materials ScienceDevelopment of advanced polymers and coatingsImproved stability and mechanical properties

Mechanism of Action

The mechanism of action of 3-Ethoxy-N-[2-(4-ethylphenoxy)ethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Notable Substituents Key Properties
3-Ethoxy-N-[2-(4-ethylphenoxy)ethyl]aniline C₁₈H₂₃NO₂ 285.38 ~4.2 Ethoxy, ethylphenoxyethyl Moderate lipophilicity, intermediate reactivity
3-Butoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline C₁₈H₂₃NO₃ 301.4 4.8 Butoxy, phenoxyethoxybenzyl High hydrophobicity
3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline C₁₆H₁₈ClNO₂ 291.77 4.5 Chloro, methoxy Electrophilic, reactive
N-[2-(4-Ethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline C₂₄H₂₇NO₃ 377.49 5.1 Phenoxyethoxy Enhanced hydrogen bonding

Biological Activity

3-Ethoxy-N-[2-(4-ethylphenoxy)ethyl]aniline is a compound with significant potential in biochemical research and pharmacology. Its unique structure, characterized by an ethoxy group and a 4-ethylphenoxy substituent, suggests various biological interactions that warrant investigation. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18_{18}H23_{23}N O2_{2}
  • Molecular Weight : 285.39 g/mol
  • Key Functional Groups : Ethoxy group, Aniline moiety, Phenoxy substituent

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active or allosteric sites, thus altering the enzyme's function. This mechanism is crucial in understanding its role in various biological pathways, particularly in cancer research and metabolic disorders .

Antitumor Activity

Recent studies indicate that compounds similar to this compound exhibit antitumor properties. For instance, derivatives of similar structures have shown moderate to high potency against various cancer cell lines, including colon and melanoma cells. The introduction of specific functional groups has been linked to enhanced antitumor activity due to improved binding affinity to target proteins involved in cell proliferation and survival .

Interaction with Biological Targets

Initial findings suggest that this compound may interact with neurotransmitter receptors, although comprehensive studies are necessary to confirm these interactions. Such interactions could potentially influence neurological pathways and offer insights into treating neurodegenerative diseases .

Case Studies

  • Cancer Cell Line Studies : In vitro assays demonstrated that compounds structurally related to this compound exhibited significant cytotoxic effects on human cancer cell lines. For example, a study showed that certain derivatives reduced cell viability in A549 (lung cancer) and HeLa (cervical cancer) cell lines by inducing apoptosis through the activation of caspase pathways .
  • Metabolic Studies : Research indicated that compounds with similar structural features could modulate lipid metabolism, showing potential for treating hyperlipidemia-related conditions. The ability to alter serum triglycerides and cholesterol levels was noted in animal models .

Data Table: Comparative Biological Activity

Compound NameMolecular FormulaAntitumor ActivityMechanism of Action
This compoundC18_{18}H23_{23}N O2_{2}ModerateEnzyme inhibition
4-Ethoxy-N-[2-(4-methylphenoxy)ethyl]anilineC17_{17}H21_{21}N O2_{2}HighReceptor interaction
N,N-Diethyl-3-[(4-methylphenyl)amino]propanamideC16_{16}H23_{23}N3_{3}OLowUnknown

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Ethoxy-N-[2-(4-ethylphenoxy)ethyl]aniline?

  • Methodological Answer : Synthesis typically involves multi-step functionalization. A plausible route includes:

  • Step 1 : Introduce the ethoxy group via Ullmann coupling of 3-ethoxyaniline with a brominated intermediate under copper catalysis.
  • Step 2 : Attach the 4-ethylphenoxyethyl chain through nucleophilic substitution using a bromoethylphenoxy derivative and a base like K₂CO₃ in DMF.
  • Alternative : Deoxygenation of nitrophenol precursors using phosphite reagents under radical conditions, as demonstrated in formal aniline synthesis from phenols .
    • Characterization : Confirm structure via 1^1H/13^13C NMR (e.g., ethoxy protons at δ ~1.3–1.5 ppm) and LC-MS for purity assessment.

Q. How can researchers ensure the stability of this compound during storage?

  • Methodological Answer :

  • Storage : Store at -20°C in amber vials under inert gas (argon) to prevent oxidation of the aniline group .
  • Stability Testing : Monitor degradation via HPLC-UV (λ = 255 nm) over time under varying conditions (pH, temperature). Adjust storage based on observed half-life.

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals from the ethylphenoxy and ethoxy groups.
  • Purity Analysis : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and confirm via high-resolution mass spectrometry (HRMS).

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this compound?

  • Methodological Answer :

  • Electronic Effects : The ethoxy group donates electrons via resonance, activating the ring toward electrophilic substitution. However, steric hindrance from the ethylphenoxyethyl chain directs substitution to the para position of the aniline ring.
  • Experimental Validation : Compare reaction rates with analogs (e.g., 4-Methoxyaniline ) using kinetic studies (UV-Vis monitoring) and DFT calculations (e.g., Gaussian software) to map electron density.

Q. How can researchers resolve contradictions in reported degradation pathways of ethoxy-substituted anilines?

  • Methodological Answer :

  • Case Study : shows peroxidase-mediated oxidation of 4-ethoxyaniline forms iminoquinone derivatives, while other studies suggest hydrolytic cleavage of the ethoxy group under acidic conditions.
  • Resolution : Conduct controlled experiments under varying pH and enzyme activity (e.g., horseradish peroxidase assays) with LC-MS/MS to track intermediates. Use isotopic labeling (e.g., 18^{18}O in ethoxy) to distinguish pathways .

Q. What computational approaches are suitable for predicting the biological activity of this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target receptors (e.g., GPCRs) based on the compound’s flexibility from the ethylphenoxyethyl chain.
  • ADMET Prediction : Apply tools like SwissADME to estimate bioavailability, considering logP (~3.5) and hydrogen-bond donors/acceptors from the aniline and ether groups.

Q. How can reaction conditions be optimized for scalable synthesis while minimizing byproducts?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading (CuI vs. CuBr) to identify optimal yields via response surface methodology.
  • Byproduct Analysis : Use GC-MS to detect impurities (e.g., de-ethylated products) and adjust protecting groups (e.g., Boc for amines) if necessary .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Ethoxy-N-[2-(4-ethylphenoxy)ethyl]aniline
Reactant of Route 2
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